Methyl 2-methylnonanoate Methyl 2-methylnonanoate
Brand Name: Vulcanchem
CAS No.: 56898-37-4
VCID: VC19574190
InChI: InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3
SMILES:
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

Methyl 2-methylnonanoate

CAS No.: 56898-37-4

Cat. No.: VC19574190

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylnonanoate - 56898-37-4

Specification

CAS No. 56898-37-4
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name methyl 2-methylnonanoate
Standard InChI InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3
Standard InChI Key WYNTWOMMHWJBMR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(C)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 2-methylnonanoate belongs to the ester class, featuring a branched alkyl chain at the second carbon of the nonanoate backbone. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as methyl 2-methylnonanoate, while alternative names include 2-methylnonanoic acid methyl ester and methyl 2-methylpelargonate . The compound’s stereochemistry is defined by the chiral center at the second carbon, though most synthetic routes produce racemic mixtures unless enantioselective catalysts are employed .

The molecular structure (Fig. 1) can be represented as CH3(CH2)6CH(CH3)COOCH3\text{CH}_{3}(\text{CH}_{2})_{6}\text{CH}(\text{CH}_{3})\text{COOCH}_{3}, with a density of approximately 0.87 g/cm³ and a boiling point estimated at 230–235°C based on analogous esters . Its branched configuration reduces crystallinity compared to linear esters like methyl nonanoate (CAS 1731-84-6), enhancing solubility in nonpolar solvents .

Table 1: Key Chemical Properties of Methyl 2-Methylnonanoate

PropertyValueSource
Molecular FormulaC11H22O2\text{C}_{11}\text{H}_{22}\text{O}_{2}
Molecular Weight186.29 g/mol
Density~0.87 g/cm³
Boiling Point230–235°C (estimated)

Synthesis and Production Methods

Esterification of 2-Methylnonanoic Acid

The primary synthesis route involves acid-catalyzed esterification of 2-methylnonanoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 wt%) is typically used, with reflux conditions (65–80°C) yielding conversions exceeding 85% within 4–6 hours. This method is cost-effective but requires post-reaction neutralization and purification steps to remove residual catalysts.

Palladium-Catalyzed Carbonylation

An advanced method utilizes palladium(II) acetylacetonate (Pd(acac)2\text{Pd(acac)}_{2}) and 1,2-bis[di(tert-butyl)phosphinomethyl]benzene as ligands in a methanol-methyl formate system. Conducted in a stainless steel autoclave at 100°C and 5.1 bar for 20 hours, this process achieves a 92.1% yield of methyl 2-methylnonanoate, with a 94:6 linear-to-branched product ratio . The mechanism involves alkene carbonylation followed by esterification, offering superior selectivity under inert atmospheres .

Table 2: Comparison of Synthesis Methods

MethodCatalystTemperatureYieldByproducts
Acid-CatalyzedH2SO4\text{H}_{2}\text{SO}_{4}65–80°C85%Water, sulfates
Palladium CarbonylationPd(acac)2\text{Pd(acac)}_{2}100°C92.1%Branched isomers (5.9%)

Physicochemical Properties

The branched structure of methyl 2-methylnonanoate lowers its melting point compared to linear analogs, making it liquid at room temperature. Its logP (octanol-water partition coefficient) of 4.3 indicates high hydrophobicity, favoring use in lipid-rich matrices . Spectroscopic data include:

  • IR (KBr): 1745 cm⁻¹ (ester C=O stretch), 1170 cm⁻¹ (C-O stretch).

  • ¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.26 (m, 10H, CH₂), 1.58 (m, 1H, CH), 2.28 (t, 2H, COOCH₃), 3.66 (s, 3H, OCH₃) .

Reaction Mechanisms and Kinetic Studies

Esterification Kinetics

The reaction follows a pseudo-first-order mechanism under excess methanol. For cation exchange resins (e.g., Amberlyst 35), the rate constant kk at 333.15 K is 1.2×103L\cdotpmol1\cdotpmin11.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·min}^{-1}, with an activation energy (EaE_a) of 45.6 kJ/mol . Acid catalysts exhibit higher EaE_a (52–58 kJ/mol) due to slower proton transfer steps .

Hydrolysis and Transesterification

In aqueous media, methyl 2-methylnonanoate undergoes base-catalyzed hydrolysis (k=3.8×104L\cdotpmol1\cdotpmin1k = 3.8 \times 10^{-4} \, \text{L·mol}^{-1}\text{·min}^{-1} at pH 12). Transesterification with ethanol proceeds via nucleophilic acyl substitution, producing ethyl 2-methylnonanoate with 78% yield under reflux .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s fruity, waxy odor profile makes it a key component in artificial fruit flavors (e.g., apple, peach) and perfumery bases. Usage levels typically range from 0.01–0.1% in final products .

Chemical Intermediates

Methyl 2-methylnonanoate serves as a precursor for:

  • 2-Methylnonanoic acid: Via saponification with NaOH (90% yield).

  • Branched alcohols: Catalytic hydrogenation with Raney nickel yields 2-methylnonanol (C10H22O\text{C}_{10}\text{H}_{22}\text{O}) .

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